Cas no 2172071-76-8 (methyl 3-(2-hydroxypropan-2-yl)-1,1-dioxo-1lambda6-thiane-3-carboxylate)
methyl 3-(2-hydroxypropan-2-yl)-1,1-dioxo-1lambda6-thiane-3-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- methyl 3-(2-hydroxypropan-2-yl)-1,1-dioxo-1lambda6-thiane-3-carboxylate
- EN300-1631532
- 2172071-76-8
-
- Inchi: 1S/C10H18O5S/c1-9(2,12)10(8(11)15-3)5-4-6-16(13,14)7-10/h12H,4-7H2,1-3H3
- InChI Key: BEKDQPFVJSHNNP-UHFFFAOYSA-N
- SMILES: S1(CCCC(C(=O)OC)(C(C)(C)O)C1)(=O)=O
Computed Properties
- Exact Mass: 250.08749484g/mol
- Monoisotopic Mass: 250.08749484g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 379
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.3
- Topological Polar Surface Area: 89Ų
methyl 3-(2-hydroxypropan-2-yl)-1,1-dioxo-1lambda6-thiane-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1631532-0.05g |
methyl 3-(2-hydroxypropan-2-yl)-1,1-dioxo-1lambda6-thiane-3-carboxylate |
2172071-76-8 | 0.05g |
$900.0 | 2023-06-04 | ||
| Enamine | EN300-1631532-0.1g |
methyl 3-(2-hydroxypropan-2-yl)-1,1-dioxo-1lambda6-thiane-3-carboxylate |
2172071-76-8 | 0.1g |
$943.0 | 2023-06-04 | ||
| Enamine | EN300-1631532-0.25g |
methyl 3-(2-hydroxypropan-2-yl)-1,1-dioxo-1lambda6-thiane-3-carboxylate |
2172071-76-8 | 0.25g |
$985.0 | 2023-06-04 | ||
| Enamine | EN300-1631532-0.5g |
methyl 3-(2-hydroxypropan-2-yl)-1,1-dioxo-1lambda6-thiane-3-carboxylate |
2172071-76-8 | 0.5g |
$1027.0 | 2023-06-04 | ||
| Enamine | EN300-1631532-1.0g |
methyl 3-(2-hydroxypropan-2-yl)-1,1-dioxo-1lambda6-thiane-3-carboxylate |
2172071-76-8 | 1g |
$1070.0 | 2023-06-04 | ||
| Enamine | EN300-1631532-2.5g |
methyl 3-(2-hydroxypropan-2-yl)-1,1-dioxo-1lambda6-thiane-3-carboxylate |
2172071-76-8 | 2.5g |
$2100.0 | 2023-06-04 | ||
| Enamine | EN300-1631532-5.0g |
methyl 3-(2-hydroxypropan-2-yl)-1,1-dioxo-1lambda6-thiane-3-carboxylate |
2172071-76-8 | 5g |
$3105.0 | 2023-06-04 | ||
| Enamine | EN300-1631532-10.0g |
methyl 3-(2-hydroxypropan-2-yl)-1,1-dioxo-1lambda6-thiane-3-carboxylate |
2172071-76-8 | 10g |
$4606.0 | 2023-06-04 | ||
| Enamine | EN300-1631532-50mg |
methyl 3-(2-hydroxypropan-2-yl)-1,1-dioxo-1lambda6-thiane-3-carboxylate |
2172071-76-8 | 50mg |
$900.0 | 2023-09-22 | ||
| Enamine | EN300-1631532-100mg |
methyl 3-(2-hydroxypropan-2-yl)-1,1-dioxo-1lambda6-thiane-3-carboxylate |
2172071-76-8 | 100mg |
$943.0 | 2023-09-22 |
methyl 3-(2-hydroxypropan-2-yl)-1,1-dioxo-1lambda6-thiane-3-carboxylate Related Literature
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
Additional information on methyl 3-(2-hydroxypropan-2-yl)-1,1-dioxo-1lambda6-thiane-3-carboxylate
Introduction to Methyl 3-(2-hydroxypropan-2-yl)-1,1-dioxo-1lambda6-thiane-3-carboxylate (CAS No. 2172071-76-8)
Methyl 3-(2-hydroxypropan-2-yl)-1,1-dioxo-1lambda6-thiane-3-carboxylate, identified by its CAS number 2172071-76-8, is a compound of significant interest in the field of chemical and pharmaceutical research. This compound belongs to a class of heterocyclic derivatives that have garnered attention due to their potential biological activities and structural uniqueness. The presence of both hydroxy and dioxo functional groups in its molecular structure contributes to its complex reactivity and makes it a valuable candidate for further investigation in synthetic chemistry and drug discovery.
The structural framework of Methyl 3-(2-hydroxypropan-2-yl)-1,1-dioxo-1lambda6-thiane-3-carboxylate incorporates a thiane ring, which is a sulfur-containing heterocycle. This type of heterocycle has been extensively studied for its role in various biological processes and its potential as a pharmacophore. The dioxo group, specifically, introduces a high degree of electrophilicity to the molecule, making it susceptible to nucleophilic attack and enabling diverse chemical transformations. These characteristics make the compound a versatile intermediate in organic synthesis.
In recent years, there has been growing interest in the development of novel therapeutic agents derived from sulfur-containing heterocycles. The thiane core, in particular, has been explored for its antimicrobial, anti-inflammatory, and antioxidant properties. Researchers have been investigating how modifications to the thiane ring can enhance these properties or introduce new ones. Methyl 3-(2-hydroxypropan-2-yl)-1,1-dioxo-1lambda6-thiane-3-carboxylate represents an advanced derivative that combines these features with additional functional groups, making it a promising candidate for further exploration.
The hydroxy group in the molecule adds another layer of complexity, influencing both the physical properties and the reactivity of the compound. Hydroxyl groups are known to participate in hydrogen bonding, which can affect solubility and interactions with biological targets. Additionally, they can serve as substrates for enzymatic reactions or participate in redox processes. The combination of a hydroxyl group with a dioxo group on a thiane ring suggests that this compound may exhibit unique chemical behavior that could be exploited in drug design.
The synthesis of Methyl 3-(2-hydroxypropan-2-yl)-1,1-dioxo-1lambda6-thiane-3-carboxylate involves multi-step organic reactions that require careful optimization to achieve high yields and purity. The process typically begins with the formation of the thiane ring followed by functionalization at the 3-position with a dioxo group and then introducing the hydroxypropanyl side chain. Each step must be carefully controlled to ensure regioselectivity and minimize side reactions.
In terms of applications, Methyl 3-(2-hydroxypropan-2-yl)-1,1-dioxo-1lambda6-thiane-3-carboxylate has shown promise in preliminary studies as a building block for more complex molecules. Its unique structure allows for further derivatization into compounds with tailored biological activities. For instance, researchers have explored its potential as an intermediate in the synthesis of kinase inhibitors or other small-molecule drugs targeting specific disease pathways.
The compound's potential is further highlighted by recent advancements in computational chemistry and drug design methodologies. These tools allow researchers to predict how modifications to the molecular structure might affect biological activity. By leveraging these computational approaches, scientists can accelerate the discovery process and identify lead compounds more efficiently. Methyl 3-(2-hydroxypropan-2-yl)-1,1-dioxo-1lambda6-thiane-3-carboxylate, with its rich structural features, is an excellent candidate for such studies.
Evaluation of Methyl 3-(2-hydroxypropan-2-yl)-1,1-dioxo-1lambda6-thiane-3-carboxylate also involves assessing its stability under various conditions. This includes examining its behavior in different solvents and at varying temperatures to ensure it remains viable for subsequent chemical transformations or biological testing. Stability data is crucial for determining storage conditions and optimizing synthetic routes.
The role of this compound in medicinal chemistry is further underscored by its potential as an scaffold for developing new therapeutic agents. Sulfur-containing heterocycles are known to interact with biological targets in unique ways due to their ability to form multiple types of bonds and participate in various chemical interactions. By studying compounds like Methyl 3-(2-hydroxypropan-2-yl)-1,1-dioxo-1lambda6-thiane-3-carboxylate, researchers can gain insights into how these structural features influence biological activity.
In conclusion, Methyl 3-(2-hydroxypropan-2-yll)-l,l-dioxolambda6-thiancee carboxyrate (CAS No 2172071768)
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